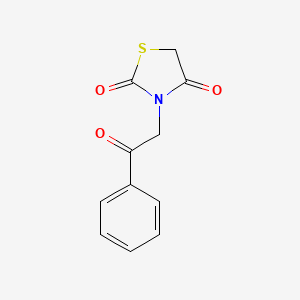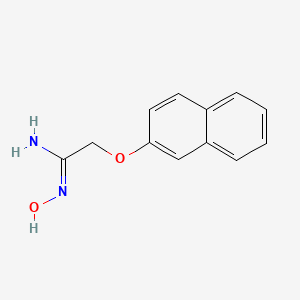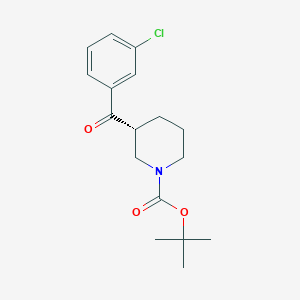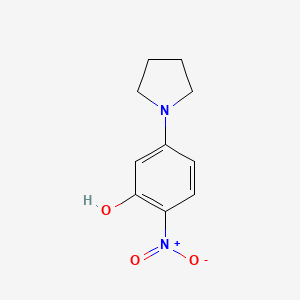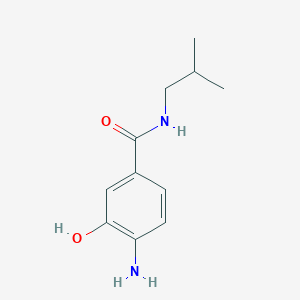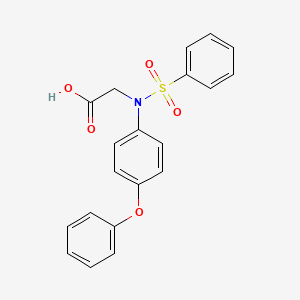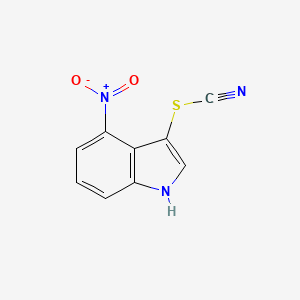![molecular formula C18H21NO4S B3163585 Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 884987-64-8](/img/structure/B3163585.png)
Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Vue d'ensemble
Description
Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound that is commonly used in scientific research. It is a glycine derivative that has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Sulfonyl-Transfer Agents in Organic Reactions
Ethyl glyoxylate N-tosylhydrazone has been utilized as a sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions for the synthesis of functionalized sulfones, showcasing its role in facilitating the synthesis of γ-keto- and γ-hydroxy sulfones with high yield and chemoselectivity (Fernández et al., 2014).
Materials Science
Electrolytes for High-Voltage Li-ion Batteries
Sulfone-based electrolytes have been investigated for their use in lithium-ion cells with high-voltage positive electrodes. These studies highlight the exceptional electrochemical stability of sulfone electrolytes and their compatibility with high-potential spinel cathode materials, suggesting their potential as alternative electrolytes for high-energy density battery applications (Abouimrane et al., 2009).
Biomedical Research
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
Compounds containing methylsulfonyl groups have been identified as strong inhibitors of GSK-3β, an enzyme associated with Alzheimer's disease. Radiosynthesis of these compounds with carbon-11 has enabled preliminary positron emission tomography (PET) brain imaging studies, which could advance the understanding and diagnosis of Alzheimer's disease (Kumata et al., 2015).
Electrophoretic and Biocompatible Polymers
Poly(2-oxazoline)s with Sulfone Functionalities
N-Methyl bis[(nonafluorobutane)sulfonyl]imide has been synthesized and used as an initiator for the polymerization of 2-oxazolines, leading to the production of electrophoretic poly(2-oxazoline)s containing pendent sulfone groups. These polymers have shown potential for coating on stainless-steel anodes selectively and hybridizing with bioactive glass for biomedical applications, demonstrating the versatility of sulfone-containing polymers in biocompatible materials (Hayashi & Takasu, 2015).
Propriétés
IUPAC Name |
methyl 2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-15-7-9-16(10-8-15)19(13-18(20)23-3)24(21,22)17-11-5-14(2)6-12-17/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDPZRNVCMJIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




